molecular formula C6H4Cl2IN B1330391 2,6-Dichloro-4-iodoaniline CAS No. 697-89-2

2,6-Dichloro-4-iodoaniline

Cat. No.: B1330391
CAS No.: 697-89-2
M. Wt: 287.91 g/mol
InChI Key: IVCYDUGLECLFHS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds where one or more hydrogen atoms on the aniline ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The presence and position of these halogens significantly influence the chemical and physical properties of the molecule.

The amino group (-NH2) in aniline is a strong activating group, meaning it donates electron density to the aromatic ring, making it more reactive towards electrophilic substitution. chemistrysteps.comnumberanalytics.com However, this high reactivity can sometimes lead to multiple substitutions and a lack of selectivity. chemistrysteps.com The introduction of halogen atoms, which are electron-withdrawing, helps to modulate this reactivity, allowing for more controlled and specific chemical transformations. msu.edu

2,6-Dichloro-4-iodoaniline is a prime example of a polyhalogenated aniline. The two chlorine atoms at positions 2 and 6, and the iodine atom at position 4, create a unique electronic and steric environment around the aniline core. This specific substitution pattern makes it a subject of interest in synthetic chemistry.

Some halogenated anilines have also been identified as natural products, biosynthesized by marine organisms such as microalgae. researchgate.netrsc.org This discovery has opened new avenues of research into the biosynthesis and ecological roles of these compounds. researchgate.net

Significance of Halogen Substitutions in Aromatic Compounds

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, is a fundamental transformation in organic chemistry. wikipedia.orglibretexts.org This modification imparts significant changes to the molecule's properties:

Electronic Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect, which can deactivate the aromatic ring towards further electrophilic substitution. msu.edu However, they also possess lone pairs of electrons that can be donated to the ring through resonance, a competing effect. The balance between these inductive and resonance effects influences the reactivity and regioselectivity of subsequent reactions.

Leaving Group Ability: Halogens, particularly iodine and bromine, can serve as excellent leaving groups in nucleophilic aromatic substitution and cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Biological Activity: The presence of halogens can significantly impact the biological activity of a molecule. Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. nih.gov For instance, halogenated compounds are explored for their antimicrobial and antibiofilm properties. nih.govresearchgate.net

The specific combination of two chlorine atoms and one iodine atom in this compound provides a unique platform for chemical exploration, combining the electronic influence of chlorine with the reactive potential of the carbon-iodine bond.

Overview of Research Trajectories for Halogenated Anilines

Research involving halogenated anilines is diverse and spans several key areas:

Synthetic Methodology: A primary focus is the development of new and efficient methods for the synthesis of halogenated anilines with precise control over the number and position of the halogen atoms. nih.govresearchgate.net This includes exploring various halogenating agents and catalytic systems. wikipedia.orgorganicchemistrytutor.comnih.gov For instance, the synthesis of this compound itself can be achieved through the iodination of 2,6-dichloroaniline (B118687). ontosight.airasayanjournal.co.in

Cross-Coupling Reactions: Halogenated anilines, particularly iodo- and bromo-substituted ones, are valuable substrates in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the construction of complex molecular architectures, which is crucial in the synthesis of pharmaceuticals and advanced materials. nih.gov

Biological and Medicinal Chemistry: Researchers are actively investigating the biological properties of halogenated anilines. This includes screening for antimicrobial, antifungal, and anticancer activities. nih.govresearchgate.net The unique substitution pattern of compounds like this compound makes them interesting candidates for the development of novel therapeutic agents. For example, it has been used in the synthesis of photoswitchable histone deacetylase (HDAC) inhibitors for targeted cancer therapy. acs.org

Materials Science: The electronic properties imparted by halogen atoms make halogenated aromatic compounds, including anilines, of interest in the design of new organic materials with specific optical or electronic properties. solubilityofthings.com

Coordination Chemistry: Halogenated anilines can also act as ligands in the formation of metal complexes. For example, a Schiff base derived from this compound has been used to synthesize inner transition metal complexes. researchgate.net

The study of this compound and other halogenated anilines continues to be a vibrant area of research, driven by their versatility as synthetic intermediates and their potential for a wide range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-iodoaniline
Source PubChem
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InChI

InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCYDUGLECLFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219990
Record name Aniline, 2,6-dichloro-4-iodo-
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Molecular Weight

287.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

697-89-2
Record name 2,6-Dichloro-4-iodobenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 2,6-dichloro-4-iodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 2,6-dichloro-4-iodo-
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Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 4 Iodoaniline

Advanced Synthetic Routes to 2,6-Dichloro-4-iodoaniline

Direct halogenation offers a straightforward approach to introducing chloro and iodo substituents onto an aniline (B41778) framework. These methods rely on the careful selection of halogenating agents and reaction conditions to control the regioselectivity of the substitution.

N-Chlorosuccinimide (NCS) is a versatile and convenient reagent for the chlorination of aromatic compounds, including anilines and their derivatives. tandfonline.comcommonorganicchemistry.com For the synthesis of this compound, a potential strategy involves the dichlorination of a 4-iodoaniline (B139537) precursor. The ortho-directing nature of the amino group, combined with the deactivating effect of the iodine atom, can be exploited to achieve chlorination at the 2 and 6 positions.

Research on analogous compounds, such as the chlorination of 3,5-difluoro-4-iodoaniline, demonstrates the feasibility of this approach. In one study, treating 3,5-difluoro-4-iodoaniline with two equivalents of NCS in refluxing acetonitrile (B52724) yielded the monochlorinated product, 2-chloro-3,5-difluoro-4-iodoaniline. tandfonline.comtandfonline.com Further optimization of reaction conditions, such as increasing the amount of NCS and extending the reaction time, could potentially lead to the desired dichlorinated product. Acetonitrile is often the solvent of choice for such reactions involving deactivated anilines. tandfonline.com

Table 1: Example of NCS Chlorination of a Substituted 4-Iodoaniline

Starting Material Reagent Equivalents of NCS Solvent Conditions Product Yield Reference

The direct iodination of 2,6-dichloroaniline (B118687) at the para position presents a direct route to the target molecule. Systems employing molecular iodine (I₂) in combination with silver salts (AgX) are effective for the iodination of chlorinated aromatic compounds. uky.edunih.gov The silver salt activates the iodine molecule, forming a more potent electrophilic iodinating species and insoluble silver iodide. nih.govolemiss.edu

Studies on the iodination of 3,5-dichloroaniline, a structural analog of 2,6-dichloroaniline, show a preference for para-iodination. uky.edunih.gov Various silver salts, including silver sulfate (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (AgBF₄), and silver hexafluorophosphate (AgPF₆), have been investigated. uky.edunih.gov Among these, Ag₂SO₄ provided a good conversion and reasonable yield of the para-iodinated product, 3,5-dichloro-4-iodoaniline. uky.edu This suggests that a similar approach would be effective for the para-iodination of 2,6-dichloroaniline.

Table 2: Regioselective Iodination of 3,5-Dichloroaniline with AgX/I₂ Systems

Silver Salt (AgX) Solvent Conversion (%) Yield of para-product (%) Reference
Ag₂SO₄ Dichloromethane 87 66 uky.edu
AgSbF₆ Dichloromethane 58 41 uky.edu
AgBF₄ Dichloromethane 32 22 uky.edu

A stepwise approach allows for precise control over the introduction of each halogen atom, which is particularly useful for synthesizing polysubstituted anilines. This strategy often involves protecting a reactive site, performing halogenation at other positions, and then deprotecting or substituting the initial site.

For the synthesis of this compound, a viable pathway involves first protecting the highly reactive para-position of an aniline derivative. googleapis.comepo.org A common method is para-bromination. The resulting 4-bromoanilide can then be subjected to chlorination. epo.org The bromine atom at the para position and the acetamido group direct the incoming chlorine atoms to the ortho positions (2 and 6). Following dichlorination, the 4-bromo substituent can be selectively removed via reduction, and the anilide hydrolyzed to yield 2,6-dichloroaniline. googleapis.comepo.org The final step would be the iodination of the now-vacant para position using methods described previously, such as those employing iodine and an oxidizing agent or an AgX/I₂ system. uky.eduresearchgate.net

An alternative stepwise synthesis could start with 4-nitroaniline. The process would involve:

Chlorination of 4-nitroaniline to produce 2,6-dichloro-4-nitroaniline. patsnap.comgoogle.comgoogle.com This is typically done with chlorine gas in an acidic medium or with chlorine bleaching liquor. google.comgoogle.com

Reduction of the nitro group to an amino group to form 2,6-dichloroaniline.

Iodination at the para-position to yield the final product, this compound.

This multi-step sequence ensures unambiguous placement of the chloro and iodo substituents.

This approach focuses on modifying an already halogenated precursor to arrive at the target molecule.

The most direct precursor-based method is the electrophilic iodination of commercially available 2,6-dichloroaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the ortho positions are blocked by chlorine atoms, iodination is directed exclusively to the para position.

A simple and scalable method for the para-iodination of sterically hindered anilines, such as 2,6-dialkylanilines, has been developed using molecular iodine in the presence of sodium bicarbonate. researchgate.net This method is reported to give nearly quantitative yields after a simple extraction, making it highly efficient. researchgate.net Given the structural similarity, this protocol is highly applicable to the synthesis of this compound from 2,6-dichloroaniline. The reaction proceeds by adding iodine to a mixture of the aniline and sodium bicarbonate in water. orgsyn.orgguidechem.com

Precursor-Based Synthesis and Transformations

Approaches from Dihaloanilines and Selective Iodination

One common strategy for synthesizing this compound begins with a dihaloaniline precursor, typically 2,6-dichloroaniline. The key step in this approach is the selective iodination at the para-position (C4) of the aniline ring.

Direct iodination of 2,6-dichloroaniline can be challenging due to the deactivating and ortho-, para-directing nature of the existing chloro substituents and the activating, ortho-, para-directing amino group. To achieve high regioselectivity, specific iodinating agents and reaction conditions are employed. A variety of reagents have been utilized for the iodination of aromatic compounds, including iodine monochloride (ICl) and elemental iodine (I2) in the presence of an activating agent. nih.gov For instance, the use of silver salts like silver sulfate (Ag₂SO₄) in conjunction with iodine has been shown to facilitate the iodination of chlorinated aromatic compounds. nih.gov These silver salts activate the iodine molecule, generating a more potent electrophilic iodine species that can effectively substitute at the desired position. nih.gov

The general reaction scheme for this approach is as follows:

General reaction scheme for the iodination of 2,6-dichloroaniline.Figure 1.

A study on the iodination of 2,6-dialkylanilines demonstrated that molecular iodine can be used effectively to produce 4-iodo-2,6-dialkylanilines in nearly quantitative yields with simple extraction procedures for product isolation. researchgate.net While this study focused on alkyl-substituted anilines, the principles can be extended to chloro-substituted anilines, although the electronic effects of the chloro groups would necessitate different reaction conditions.

Preparation via Diazotization and Iodination of Precursors

An alternative and widely used method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction with an iodide salt. This approach offers excellent control over the position of iodination.

In the context of synthesizing this compound, this pathway would start from 2,6-dichloro-4-nitroaniline. The nitro group at the C4 position serves as a precursor to the amino group required for diazotization. The synthesis involves the following key steps:

Reduction of the Nitro Group: The nitro group of 2,6-dichloro-4-nitroaniline is reduced to a primary amino group to yield 2,6-dichloro-1,4-diaminobenzene.

Diazotization: The newly formed amino group at the C4 position is then selectively diazotized using a reagent like sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid, at low temperatures (typically 0-5 °C). This forms a diazonium salt intermediate.

Iodination: The diazonium salt is subsequently treated with a source of iodide ions, commonly potassium iodide (KI), to replace the diazonium group with an iodine atom, yielding this compound.

A well-documented procedure for a similar transformation involves the diazotization of 2,6-diiodo-4-nitroaniline to prepare 1,2,3-triiodo-5-nitrobenzene. orgsyn.org This method highlights the use of nitrosylsulfuric acid for diazotization of weakly basic amines, a category that includes halogenated nitroanilines. orgsyn.org The process involves dissolving the aniline derivative in concentrated sulfuric acid, adding sodium nitrite, and then treating the resulting diazonium salt with potassium iodide. orgsyn.org

Reaction scheme for the synthesis of this compound via diazotization.Figure 2.

Mechanistic Investigations of Synthesis

The synthesis of this compound involves fundamental organic reactions whose mechanisms have been extensively studied. Understanding these mechanisms is crucial for optimizing reaction conditions and improving the yield and purity of the final product.

Electrophilic Aromatic Substitution Mechanisms in Halogenation

The introduction of halogen atoms onto the aniline ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophile (a species that is attracted to electron-rich regions) attacks the electron-rich benzene (B151609) ring of the aniline derivative.

For the iodination of 2,6-dichloroaniline, the electrophile is typically an iodonium ion (I⁺) or a polarized iodine-containing species. The reaction can be summarized in three key steps: masterorganicchemistry.com

Generation of the Electrophile: In many iodination reactions, molecular iodine (I₂) is not electrophilic enough to react directly with a deactivated aromatic ring. Therefore, an oxidant or a Lewis acid is often used to generate a more potent electrophile. masterorganicchemistry.comlibretexts.org For example, nitric acid can be used to oxidize I₂ to I⁺. youtube.com

Nucleophilic Attack by the Aromatic Ring: The π-electrons of the benzene ring of 2,6-dichloroaniline act as a nucleophile, attacking the electrophilic iodine species. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the chloro groups (-Cl) are deactivating but also ortho-, para-directing. The directing effects of these substituents collectively favor the substitution at the C4 (para) position.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity, the control of where on a molecule a reaction occurs, is a critical aspect of the synthesis of this compound. The substitution pattern of the final product is determined by the directing effects of the substituents already present on the aniline ring.

In the case of iodinating 2,6-dichloroaniline, the amino group strongly directs incoming electrophiles to the ortho and para positions. The two chloro atoms at positions 2 and 6 block the ortho positions, leaving the para position (C4) as the most favorable site for electrophilic attack. This inherent electronic and steric guidance leads to high regioselectivity for the formation of this compound.

When synthesizing from a 4-substituted precursor, such as 4-bromoaniline, the synthesis involves a sequence of halogenations and a reduction. googleapis.com The initial bromination of an anilide occurs selectively at the para position. Subsequent chlorination is then directed to the ortho positions (2 and 6). Finally, the bromo group at the C4 position is selectively removed by reduction, and the anilide is hydrolyzed to yield the desired 2,6-dichloroaniline. This multi-step process provides excellent control over the final substitution pattern.

Influence of Catalysts and Reaction Conditions on Yield and Purity

The choice of catalysts and reaction conditions plays a pivotal role in determining the yield and purity of this compound.

Catalysts:

Lewis Acids: In electrophilic chlorination and bromination reactions, Lewis acids like FeCl₃ or AlCl₃ are often used to polarize the halogen-halogen bond, making the halogen more electrophilic. masterorganicchemistry.com

Metal Halides: In some chlorination processes, anhydrous metal halide catalysts are employed. It is crucial to maintain anhydrous conditions as water can deactivate these catalysts. googleapis.com

Palladium on Carbon (Pd/C): In synthetic routes involving the reductive dehalogenation of a 4-bromo intermediate, a palladium on carbon catalyst is commonly used with hydrogen gas. googleapis.com The efficiency of this catalyst can be affected by residual chlorine, so careful control of the preceding chlorination step is necessary. googleapis.com

Reaction Conditions:

Temperature: Temperature control is critical to prevent over-halogenation and side reactions. For instance, chlorination reactions are often carried out at temperatures between the freezing point of the mixture and 40°C to avoid the substitution of a bromine atom if present. googleapis.comgoogleapis.com

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Solvents ranging from polar protic (like acetic acid) to non-polar chlorinated hydrocarbons have been used. googleapis.com

Pressure: While many reactions are conveniently run at atmospheric pressure, superatmospheric pressures can sometimes be employed, particularly in catalytic hydrogenation steps. googleapis.comgoogleapis.com

pH: In processes involving diazotization, the acidity of the medium is crucial for the formation of the diazonium salt. In other steps, such as those involving HBr acceptors, a base is added to buffer the system. googleapis.com

The following table summarizes the impact of various catalysts and conditions on the synthesis of halogenated anilines, which are principles applicable to the synthesis of this compound.

ParameterEffect on Synthesis
Catalyst
Lewis Acids (e.g., FeCl₃)Activates halogens for electrophilic substitution.
Metal HalidesCatalyze chlorination; require anhydrous conditions. googleapis.com
Palladium on CarbonUsed for selective reductive dehalogenation. googleapis.com
Reaction Condition
TemperatureControls reaction rate and prevents side reactions like over-halogenation. googleapis.comgoogleapis.com
SolventAffects solubility and reaction kinetics. googleapis.com
PressureCan influence the rate of gas-consuming reactions like hydrogenation. googleapis.com
pHCrucial for specific steps like diazotization and for neutralizing acidic byproducts. googleapis.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of organic compounds like this compound is of growing importance to minimize environmental impact and enhance safety. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com

Key principles of green chemistry relevant to the synthesis of this compound include:

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. sphinxsai.com Synthetic routes with fewer steps and higher yields generally have better atom economy.

Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses utilize volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or conducting reactions in solvent-free conditions. wjpmr.com

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. The use of catalysts like Pd/C in the synthesis of related compounds is an example of this principle in action. googleapis.com

Reducing Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and generate waste. googleapis.com However, in some cases, such as the synthesis of 2,6-dichloroaniline from anilide, protection is necessary for regioselectivity. googleapis.com

In the context of the synthetic methodologies for this compound, there are opportunities to apply these principles. For example, exploring enzymatic or biocatalytic methods for halogenation could offer a greener alternative to traditional chemical methods. Additionally, optimizing reaction conditions to reduce energy consumption and solvent use, and developing methods for catalyst recycling, would contribute to a more sustainable synthetic process.

Solvent Selection and Optimization for Reduced Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of halogenated aromatic compounds have often relied on chlorinated solvents like carbon tetrachloride and chloroform, which are now recognized as toxic and environmentally damaging. acsgcipr.org Research has consequently shifted towards identifying and optimizing greener solvent alternatives for the synthesis of this compound, primarily in the key iodination step of 2,6-dichloroaniline.

The ideal green solvent should be non-toxic, biodegradable, non-flammable, and sourced from renewable feedstocks. Water is an excellent candidate, though the low aqueous solubility of many organic substrates can be a limitation. mdpi.com To overcome this, mixed aqueous-organic systems have been explored. For instance, an environmentally benign protocol for the iodination of activated aromatics has been successfully developed using aqueous methanol. organic-chemistry.org Similarly, aqueous ethanol (B145695) has been employed as a medium for the iodination of anilines and phenols using hydrogen peroxide and sodium periodate, offering an eco-friendly alternative to hazardous solvents. asianpubs.org

Solvent SystemIodinating Reagent/SystemSubstrate TypeKey Findings/Environmental ConsiderationsReference
Aqueous EthanolNaIO₄ / H₂O₂ / H₂SO₄Anilines, PhenolsEnvironmentally friendly medium; offers excellent yields of mono-iodinated products. asianpubs.org asianpubs.org
Aqueous MethanolKI / (NH₄)₂S₂O₈Anilines, PhenolsAcid-free method compatible with various oxidizable functional groups; predominantly ortho-monoiodination. organic-chemistry.org organic-chemistry.org
WaterIBX / I₂Alkenes and AlkynesConvenient and eco-friendly method for synthesizing α-iodoketones. mdpi.com mdpi.com
Dichloromethane (DCM)Ag₂SO₄ / I₂Chlorinated AnilinesMay offer better regioselectivity compared to alcohols, but is a less environmentally friendly solvent. acsgcipr.orguky.edu acsgcipr.orguky.edu
Ethanol / 1,2-EthanediolAg₂SO₄ / I₂AnilinesCan provide significantly better yields than DCM but may result in poorer regioselectivity. uky.edu uky.edu

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. The synthesis of this compound from its precursor, 2,6-dichloroaniline, can proceed via several iodination pathways, each with a distinct atom economy.

A common route involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant (e.g., nitric acid, hydrogen peroxide, or sodium percarbonate) is required to oxidize the iodide byproduct (HI or I⁻) back to the electrophilic iodine species (I⁺), allowing for the complete utilization of the iodine atoms. mdpi.org While this improves the iodine utilization, the atoms of the oxidant itself are typically converted into waste products.

To illustrate this, let's compare the theoretical atom economy for two hypothetical iodination routes starting from 2,6-dichloroaniline (C₆H₅Cl₂N) to produce this compound (C₆H₄Cl₂IN).

Route A: Iodination using Iodine Monochloride (ICl)

C₆H₅Cl₂N + ICl → C₆H₄Cl₂IN + HCl

Mass of Reactants: 162.02 (aniline) + 162.35 (ICl) = 324.37 g/mol

Mass of Desired Product: 287.91 g/mol

Atom Economy: (287.91 / 324.37) * 100% = 88.8%

Route B: Iodination using I₂ and Hydrogen Peroxide (H₂O₂)

2 C₆H₅Cl₂N + I₂ + H₂O₂ → 2 C₆H₄Cl₂IN + 2 H₂O

Mass of Reactants: 2 * 162.02 (aniline) + 253.81 (I₂) + 34.01 (H₂O₂) = 611.86 g/mol

Mass of Desired Product: 2 * 287.91 = 575.82 g/mol

Atom Economy: (575.82 / 611.86) * 100% = 94.1%

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Iodination with ICl2,6-Dichloroaniline, Iodine MonochlorideThis compoundHCl88.8%
Iodination with I₂ / H₂O₂2,6-Dichloroaniline, Iodine, Hydrogen PeroxideThis compoundH₂O94.1%
Iodination with N-Iodosuccinimide (NIS)2,6-Dichloroaniline, NISThis compoundSuccinimide74.2%

Note: The calculation for the NIS route is based on the reaction: C₆H₅Cl₂N + C₄H₄INO₂ → C₆H₄Cl₂IN + C₄H₅NO₂. The formula weights are 162.02 (aniline), 224.98 (NIS), 287.91 (product), and 99.09 (succinimide). Atom Economy = (287.91 / (162.02 + 224.98)) * 100% = 74.2%.

These calculations demonstrate that synthetic strategies employing oxidants like H₂O₂, where the byproduct is a small, benign molecule like water, can achieve a very high atom economy. This contrasts sharply with routes that use reagents like NIS, which generate significant organic waste.

Development of Catalytic and Reagent-Free Processes

Moving beyond stoichiometric reagents to catalytic and reagent-free systems represents a significant leap forward in green synthesis. Catalytic processes reduce waste by using a small amount of a substance to facilitate the reaction without being consumed. Reagent-free or solvent-free reaction conditions (SFRC) can further minimize waste and simplify product purification. mdpi.com

In the context of producing this compound, research has focused on developing catalytic iodination methods. While direct application to this specific molecule is still emerging, progress with related substrates is promising. For example, a highly efficient aerobic oxyiodination of phenols has been achieved using a copper(II) nitrate catalyst, with molecular oxygen as the ultimate oxidant and water as the solvent. researchgate.net This approach offers high atom economy and avoids stoichiometric chemical oxidants. Disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (DIH) is another avenue being explored. organic-chemistry.org

Visible-light-driven photocatalysis is also emerging as a powerful tool for halogenation under mild conditions, potentially reducing the energy intensity and toxicity associated with traditional methods. mdpi.com Furthermore, metal-free approaches for converting anilines to aryl iodides provide an alternative to classic methods like the Sandmeyer reaction, avoiding the use of metal catalysts and the associated waste streams. organic-chemistry.org

Solvent-free reaction conditions (SFRC) have been successfully applied to the iodination of various aromatic compounds. One such method uses molecular iodine with 30% aqueous hydrogen peroxide under catalyst-free and solvent-free conditions, representing a very green methodology. mdpi.com Another simple and scalable protocol describes the iodination of 2,6-dialkylanilines using just molecular iodine and a saturated sodium bicarbonate solution, resulting in nearly quantitative yields after a simple extraction, avoiding the need for more hazardous reagents like iodine monochloride. researchgate.net These developments pave the way for cleaner, more efficient syntheses of this compound by minimizing or eliminating the need for both hazardous reagents and organic solvents.

Chemical Reactivity and Derivatization of 2,6 Dichloro 4 Iodoaniline

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a key center for a variety of chemical transformations, including condensation, acylation, and diazotization reactions.

Formation of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically synthesized through the condensation of a primary amine with an active carbonyl compound like an aldehyde or ketone. organic-chemistry.orggoogleapis.com The amino group of 2,6-dichloro-4-iodoaniline readily participates in such reactions.

Condensation Reactions with Carbonyl Compounds

The reaction of this compound with carbonyl compounds, such as substituted salicylaldehydes, yields Schiff base ligands. For instance, the condensation of this compound with 3,5-diiodosalicylaldehyde (B1329479) in ethanol (B145695) under reflux conditions produces the Schiff base 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-CH=N-). organic-chemistry.orgwikipedia.org

Synthesis and Characterization of Metal Complexes of Schiff Bases

The Schiff bases derived from this compound are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. wikipedia.orgnsf.gov The imine nitrogen and often another donor atom within the Schiff base structure, such as the hydroxyl oxygen from a salicylaldehyde (B1680747) precursor, can bind to a metal center. wikipedia.orgnih.gov

A notable example is the reaction of the Schiff base 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol with lanthanide(III) chlorides, including La(III), Pr(III), Nd(III), Tb(III), and Sm(III). wikipedia.orgnih.gov These reactions, typically carried out by refluxing the Schiff base ligand with the corresponding metal salt in an ethanolic solution, yield inner transition metal complexes. wikipedia.org

Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques to elucidate their structure and properties. wikipedia.orgnih.govepo.org Based on elemental analysis and spectral data, a six-coordinate structure is often proposed for these types of complexes. wikipedia.orgnih.gov The Schiff base typically acts as a neutral bidentate ligand, coordinating to the metal ion through the azomethine nitrogen and the hydroxyl oxygen atom. wikipedia.orgnih.gov

Table 1: Spectroscopic and Analytical Data for a Schiff Base Derived from this compound and its Metal Complexes

Compound / Complex Molar Conductance (Ω⁻¹ cm² mol⁻¹) Key IR Bands (cm⁻¹) Magnetic Moment (B.M.)
Schiff Base Ligand - ~1624 (C=N), ~1287 (C-O) -
La(III) Complex 12.8 ~1605 (C=N, shifted), ~1315 (C-O, shifted) Diamagnetic
Pr(III) Complex 13.5 ~1608 (C=N, shifted), ~1310 (C-O, shifted) 3.54
Nd(III) Complex 12.5 ~1610 (C=N, shifted), ~1312 (C-O, shifted) 3.61
Sm(III) Complex 13.8 ~1600 (C=N, shifted), ~1305 (C-O, shifted) 1.58
Tb(III) Complex 14.2 ~1612 (C=N, shifted), ~1318 (C-O, shifted) 9.65

Data synthesized from findings reported in Rajewar et al. (2014). wikipedia.orgnih.gov

Acylation and Other Nitrogen-Centered Reactions

The amino group of this compound can undergo acylation, a reaction that converts the amine into an amide. This is a common strategy in multi-step syntheses to protect the amino group from unwanted side reactions or to modify its electronic influence on the aromatic ring. googleapis.comgoogleapis.com The reaction typically involves treating the aniline (B41778) with an acylating agent such as acetic anhydride (B1165640) or an acyl chloride. googleapis.compatsnap.com

For example, the acetylation of a substituted aniline with acetic anhydride in an acetic acid solvent yields the corresponding N-acetylated compound, or acetanilide. googleapis.com In the case of this compound, this reaction would produce N-(2,6-dichloro-4-iodophenyl)acetamide. This transformation is crucial in synthetic pathways where subsequent reactions, such as nitration or further halogenation, are required, as the acetamido group is a less activating and more sterically hindering director than the amino group. researchgate.net The amide can later be hydrolyzed back to the free aniline under acidic or basic conditions. googleapis.com

Diazotization Reactions and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). nih.govgoogle.com The process converts the primary amino group into a diazonium salt (-N₂⁺), which is a highly versatile functional group in organic synthesis. nih.gov

The resulting aryl diazonium salt is an important synthetic intermediate that can be transformed into a wide array of substituents through subsequent reactions. nih.gov For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by halides (Cl, Br), cyanide (CN), or other groups. It is also a key intermediate in the synthesis of azo dyes, which are formed through the coupling of a diazonium salt with an electron-rich aromatic compound. google.com The analogous compound, 2,6-dichloro-4-nitroaniline, is a known intermediate for azo dyestuffs, highlighting the utility of the dichlorinated aniline scaffold in such transformations. google.com

Reactivity of Halogen Substituents (Chlorine and Iodine)

The aromatic ring of this compound is substituted with both chlorine and iodine atoms, which exhibit different reactivities. The carbon-iodine bond is generally weaker and more polarized than the carbon-chlorine bond, making the iodine substituent more susceptible to cleavage and replacement. This differential reactivity is particularly prominent in transition metal-catalyzed cross-coupling reactions.

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with organoboron reagents) and the Heck reaction (with alkenes), the reactivity of aryl halides follows the general trend I > Br > Cl. organic-chemistry.orgorganic-chemistry.orgharvard.edu This is due to the bond dissociation energies and the ease of the initial oxidative addition step in the catalytic cycle. harvard.edu Consequently, this compound can be expected to react selectively at the C4-iodine position, leaving the two C-Cl bonds intact under carefully controlled conditions. nsf.gov This allows for the site-selective introduction of aryl, vinyl, or alkyl groups at the position of the iodine atom. organic-chemistry.orgmdpi.com

Furthermore, the carbon-iodine bond is more prone to reductive cleavage (hydrodehalogenation) than the carbon-chlorine bond. Studies on related iodoanilines have shown that they are highly susceptible to dehalogenation, where the iodine atom is replaced by a hydrogen atom. acs.org This reaction can occur under various reducing conditions, including catalytic hydrogenation. acs.org

Table 2: General Reactivity of Halogen Substituents in this compound

Halogen Substituent Position Relative Bond Strength Typical Reactivity Potential Transformations
Iodine C4 Weaker High Palladium-catalyzed cross-coupling (Suzuki, Heck, etc.), Reductive dehalogenation

| Chlorine | C2, C6 | Stronger | Low | Generally unreactive under conditions that activate the C-I bond |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the key to its utility lies in the differential reactivity of its carbon-halogen bonds. The reactivity of aryl halides in these catalytic cycles generally follows the trend I > Br > OTf >> Cl. Consequently, the carbon-iodine bond at the C4 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the much stronger carbon-chlorine bonds at the C2 and C6 positions. This reactivity difference allows for exceptional chemoselectivity, enabling the selective functionalization of the C4 position while leaving the C-Cl bonds intact.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. organic-chemistry.orglibretexts.orgnih.gov this compound can be selectively coupled with various aryl or vinyl boronic acids at the C4 position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like sodium carbonate or potassium phosphate. organic-chemistry.orgstudfile.net This selectivity has been demonstrated in analogous systems; for instance, in 2,6-dihalopurines, coupling occurs preferentially at the more reactive halogen site. wikipedia.org

Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govmdpi.com The C-I bond of this compound can be selectively activated to couple with various alkenes, such as acrylates or styrenes, again leaving the chloro substituents untouched. gold-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The high reactivity of the C-I bond in this compound makes it an excellent substrate for Sonogashira coupling. This allows for the introduction of an alkynyl group at the para-position relative to the amino group, a transformation that proceeds under mild conditions. Studies on di-halogenated substrates, such as 2-bromo-4-iodo-quinoline, confirm that the Sonogashira reaction occurs exclusively at the site of the more reactive iodide substituent. rsc.org

The selective reactivity of the C-I bond in these reactions is summarized in the following table:

ReactionCoupling PartnerTypical Catalyst/BaseProduct TypeSelective Position
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / K₂CO₃4-Aryl-2,6-dichloroanilineC4 (Iodo)
HeckH₂C=CHRPd(OAc)₂ / Et₃N4-Alkenyl-2,6-dichloroanilineC4 (Iodo)
SonogashiraH−C≡C−RPdCl₂(PPh₃)₂ / CuI / Et₃N4-Alkynyl-2,6-dichloroanilineC4 (Iodo)

Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike cross-coupling reactions, the SNAr mechanism does not involve metal catalysts. Instead, it proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

For SNAr to occur, two main conditions must be met:

The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. This is necessary to stabilize the negative charge of the Meisenheimer intermediate.

There must be a good leaving group, typically a halide.

In this compound, the amino group (-NH₂) is a powerful electron-donating group by resonance, which enriches the aromatic ring with electron density. This electronic character strongly destabilizes the negatively charged Meisenheimer complex required for the SNAr mechanism, effectively deactivating the ring towards nucleophilic attack. While the chlorine atoms are electron-withdrawing by induction, their effect is overridden by the potent resonance donation from the amino group.

Furthermore, the reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This trend is governed by the electronegativity of the halogen, where a more electronegative atom polarizes the carbon-halogen bond more effectively, making the carbon more electrophilic and susceptible to nucleophilic attack. Therefore, even if the ring were sufficiently activated, the iodine atom would be the poorest leaving group among the halogens present. This reactivity order is the reverse of that observed in palladium-catalyzed cross-coupling reactions. Consequently, this compound is generally considered unreactive towards SNAr reactions under standard conditions.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction for alkyl halides, can also be applied to aryl halides, though often requiring metal catalysis. These reactions allow for the replacement of one halogen atom with another. For aryl halides, copper or nickel catalysts are often employed to facilitate the exchange.

In principle, it could be possible to replace the chlorine or iodine atoms on this compound with other halogens (e.g., bromine or fluorine). However, the relative reactivities of the C-X bonds pose a significant challenge to selectivity. Given the high reactivity of the C-I bond in metal-catalyzed processes, any conditions that facilitate halogen exchange would likely first affect the iodine at the C4 position. Selectively replacing the less reactive chlorine atoms in the presence of the more labile iodine would be synthetically challenging. Conversely, replacing the iodine atom with a less reactive halogen like chlorine could be a potential transformation, although this would reduce the molecule's utility in subsequent cross-coupling reactions.

Directed Functionalization and Selectivity

The substituents on the this compound ring—one amino group and three halogens—exert strong control over the regioselectivity of further chemical transformations, particularly in electrophilic aromatic substitution (EAS).

Ortho- and Para-Directing Effects of Substituents

In electrophilic aromatic substitution, the existing substituents on the ring direct the position of incoming electrophiles. These directing effects are governed by a combination of inductive and resonance effects.

Amino Group (-NH₂): The amino group is a strongly activating substituent due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This effect significantly stabilizes the carbocation intermediate (the sigma complex), particularly when the attack occurs at the ortho and para positions. Therefore, the amino group is a powerful ortho, para-director.

In this compound, the directing effects are combined:

The primary directing influence is the powerful activating -NH₂ group. It directs incoming electrophiles to its ortho and para positions.

However, the two ortho positions (C2 and C6) are already occupied by chlorine atoms.

The para position (C4) is occupied by the iodine atom.

As a result, all positions strongly activated by the dominant amino group are blocked. Any further EAS reaction would have to occur at the C3 and C5 positions, which are meta to the amino group. Attack at these positions is not favored by the amino group's resonance effect. Furthermore, the collective inductive withdrawal of three halogen atoms deactivates the ring, making further electrophilic substitution reactions difficult to achieve under standard conditions.

Chemo- and Regioselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preferential reaction at one position over others. This compound is a prime substrate for demonstrating these principles.

Chemoselectivity: The most significant example of chemoselectivity is the palladium-catalyzed cross-coupling reaction. As discussed in section 3.2.1, the C-I bond is far more reactive than the C-Cl bonds under these conditions. This allows for the selective formation of a new C-C bond at the C4 position without disturbing the chlorine atoms at C2 and C6. Another site of reactivity is the amino group itself, which can undergo selective reactions such as acylation, diazotization (followed by Sandmeyer or related reactions), or alkylation without affecting the halogen substituents under appropriate conditions.

Regioselectivity: The regioselectivity of this molecule is largely defined by its existing substitution pattern.

Synthesis: The synthesis of this compound itself relies on regioselective reactions. For instance, the iodination of 2,6-dichloroaniline (B118687) would be directed to the para position by the strong directing effect of the amino group, leading to the desired product.

Derivatization: As established, cross-coupling reactions are highly regioselective for the C4 position. Electrophilic aromatic substitution, if it can be forced to occur, would be directed to the C3 and C5 positions, though this is synthetically challenging.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.govsciepub.combeilstein-journals.orgorganic-chemistry.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Anilines are common components in many well-known MCRs, where they serve as the amine source. Given its structure as a primary aromatic amine, this compound is a potential substrate for various MCRs.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govillinois.eduresearchgate.net this compound can serve as the amine component in this reaction. The reaction would proceed through the initial formation of an imine between the aniline and the aldehyde, which then participates in the subsequent steps of the Ugi cascade. The steric hindrance from the two ortho-chlorine atoms might influence the reaction rate but would not necessarily prevent the reaction. The resulting product would incorporate the 2,6-dichloro-4-iodophenyl scaffold, providing a rapid route to complex, highly functionalized peptidomimetic structures.

A representative Ugi reaction is shown below:

Reaction TypeComponentsPotential Product Scaffold
Ugi-4CRThis compound, Aldehyde (R¹CHO), Isocyanide (R²NC), Carboxylic Acid (R³COOH)α-Acylamino amide with a 2,6-dichloro-4-iodophenyl group on the amide nitrogen

The utility of using this compound in MCRs is twofold: it introduces a sterically hindered and electronically distinct aromatic moiety into the product, and the resulting product retains the reactive C-I bond, which can be used for subsequent post-MCR modifications via cross-coupling reactions. This combination of MCRs and cross-coupling chemistry (a strategy sometimes referred to as "MCR-X") is a powerful approach in diversity-oriented synthesis.

Spectroscopic and Advanced Characterization of 2,6 Dichloro 4 Iodoaniline and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 2,6-dichloro-4-iodoaniline and its derivatives. Each technique offers unique information about the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a Schiff base derivative of this compound, 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol, the aromatic protons appear as multiplets in the region of δ 6.94-7.23 ppm. rasayanjournal.co.in The azomethine proton (–CH=N) is observed as a singlet at δ 7.91 ppm. rasayanjournal.co.in For 2,5-dichloro-4-iodoaniline (B3142252), a related isomer, the aromatic proton gives a signal at δ 6.85 ppm (s, 1H). nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,5-dichloro-4-iodoaniline, the observed chemical shifts are δ 145.2, 137.7, 129.4, 118.3, 115.3, and 87.9 ppm. uky.edu

¹⁹F NMR: While ¹H and ¹³C NMR are standard, ¹⁹F NMR would be employed for derivatives of this compound that have been fluorinated, providing specific information about the fluorine environments within the molecule.

Table 1: NMR Data for this compound Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol ¹H 6.94-7.23 m Aromatic protons
2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol ¹H 7.91 s Azomethine proton
2,5-dichloro-4-iodoaniline ¹H 6.85 s Aromatic proton
2,5-dichloro-4-iodoaniline ¹³C 145.2, 137.7, 129.4, 118.3, 115.3, 87.9 - Aromatic & other carbons

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: For a Schiff base derivative of this compound, a broad band around 3446 cm⁻¹ is indicative of the phenolic -OH group. rasayanjournal.co.in The characteristic C=N stretching vibration of the imine group is observed in the region of 1616 cm⁻¹. rasayanjournal.co.in In related chloro-substituted anilines, the NH₂ twisting vibration is typically found between 1060 and 1170 cm⁻¹. researchgate.net

Raman Spectroscopy: In situ Raman spectroscopy can be utilized to monitor reactions and track the influence of the iodine atom on the molecular vibrations. For chloro-substituted anilines, the NH₂ wagging mode has been identified at 606 cm⁻¹ in the Raman spectrum. researchgate.net

Table 2: Vibrational Spectroscopy Data for this compound and its Derivatives

Compound/Derivative Class Technique Wavenumber (cm⁻¹) Assignment
Schiff base derivative IR 3446 Phenolic O-H stretch
Schiff base derivative IR 1616 C=N stretch (imine)
Chloro-substituted anilines IR 1060-1170 NH₂ twist
Chloro-substituted anilines Raman 606 NH₂ wag

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Schiff base complexes derived from this compound exhibit overlapping absorption bands in both the UV and visible regions of the spectrum. rasayanjournal.co.in Accelerated UV-Vis degradation studies can be conducted to understand the compound's stability under light exposure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

MS: The mass spectrum of 2,5-dichloro-4-iodoaniline shows a molecular ion peak (M⁺) at an m/z of 287. uky.edu

HRMS: High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula. For 2,5-dichloro-4-iodoaniline, the calculated m/z for [M]⁺ is 286.8766, with the found value being 286.8770, confirming the molecular formula C₆H₄Cl₂IN. uky.edu

Table 3: Mass Spectrometry Data for a Derivative of this compound

Compound Technique Calculated m/z Found m/z Formula
2,5-dichloro-4-iodoaniline HRMS 286.8766 286.8770 C₆H₄Cl₂IN

Advanced Characterization Methods

Beyond standard spectroscopic techniques, advanced methods can provide deeper insights into the properties of this compound and its derivatives. For instance, thermogravimetric analysis (TGA) has been used to study the thermal stability of metal complexes derived from Schiff bases of this compound. rasayanjournal.co.inresearchgate.net These studies reveal decomposition patterns and the presence of coordinated or lattice water molecules. rasayanjournal.co.in

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for assessing the thermal stability of compounds and studying their decomposition patterns. For derivatives of this compound, such as metal complexes of its Schiff bases, TGA reveals multi-step decomposition processes. rasayanjournal.co.in These steps often correspond to the loss of coordinated water molecules, followed by the sequential removal of different parts of the organic ligand, and finally ending with the formation of a stable metal oxide residue. researchgate.netrasayanjournal.co.in

For example, the TGA of lanthanide complexes with a Schiff base derived from this compound showed distinct decomposition stages. rasayanjournal.co.in The initial weight loss at lower temperatures (around 160-180 °C) is typically attributed to the removal of coordinated water molecules. rasayanjournal.co.in Subsequent weight losses at higher temperatures correspond to the fragmentation of the organic moiety, such as the loss of halogen atoms and other parts of the ligand structure. rasayanjournal.co.in

Table 2: Multi-step Decomposition of a [Tb(III)] Schiff Base Complex Derived from this compound

Temperature Range (°C)Mass Loss (%)Assignment
~1603.64Loss of two coordinated water molecules
up to 27010.65Removal of chlorine molecules
270 - 45040.04Elimination of iodide molecules
Data sourced from a study on a Terbium(III) complex. rasayanjournal.co.in

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of species in solution. For aniline (B41778) derivatives, CV can elucidate the mechanisms of electrochemical oxidation and reduction. ijcrt.orgresearchgate.net Studies on substituted anilines, such as chloroaniline, in various solvents like acetonitrile (B52724) have been performed to understand their electrochemical behavior. publish.csiro.au The technique involves scanning the potential of a working electrode and measuring the resulting current, providing information on redox potentials and the stability of the species formed. publish.csiro.au

The electrochemical oxidation of substituted anilines is often a complex, multi-step process involving reversible charge-transfer steps followed by irreversible chemical reactions. researchgate.netpublish.csiro.au For instance, the anodic oxidation of 3-chloro-2-methylaniline (B42847) has been shown to be a one-electron transfer process that is controlled by both diffusion and adsorption. ijcrt.org Kinetic parameters, including the electron transfer rate constant and formal potential, can be calculated from the CV data. ijcrt.org While the first reduction steps of some substituted anilines (e.g., nitroanilines) can be reversible, the process for chloroaniline has been reported as irreversible. publish.csiro.au

Table 3: Representative Electrochemical Parameters for a Substituted Aniline

ParameterValueMethod of Determination
Electron Transfer Coefficient (α)0.44Cyclic Voltammetry
Standard Heterogeneous Rate Constant (k⁰)1.22 x 10⁻¹ s⁻¹Cyclic Voltammetry
Anodic Electron Transfer Rate Constant (kₒₓ)9.38 x 10³ s⁻¹Cyclic Voltammetry
Data from a study on 3-chloro-2-methylaniline. ijcrt.org

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating complex mixtures and assessing the purity of compounds like this compound. oup.comoup.com HPLC is often preferred for analyzing polar compounds like halogenated anilines as it can be performed without prior derivatization. oup.comthermofisher.com HPLC methods have been developed using C18 reversed-phase columns to successfully separate various halogenated aniline isomers. oup.comoup.com

GC analysis of anilines can be challenging due to their polar nature, often requiring a derivatization step to improve volatility and chromatographic performance. oup.com However, GC coupled with mass spectrometry (GC/MS) is a powerful tool for the identification and quantification of aniline derivatives. researchgate.net Comparative studies have shown that while GC/MS-MS offers higher sensitivity, LC/MS-MS provides a faster analysis without the need for sample extraction, making both techniques valuable for the analysis of halogenated anilines in various matrices. researchgate.net The purity of a synthesized compound can be confirmed by the presence of a single, sharp peak in the chromatogram.

Table 4: Comparison of Chromatographic Techniques for Aniline Derivative Analysis

TechniqueSample PreparationKey AdvantageLimitation
HPLC-UV/Electrochemical Direct injection possibleNo derivatization needed, sensitiveUV detection can be less sensitive
GC-NPD/MS Often requires derivatizationHigh resolution and specificity (with MS)Polar anilines can be difficult to analyze directly
LC/MS-MS Direct injection of water sampleFast, selective, no extraction neededNot suitable for some ortho-chloroaniline derivatives
Information compiled from multiple sources. oup.comresearchgate.net

Molar Conductance Measurements

Molar conductance measurements are used to determine whether a metal complex behaves as an electrolyte in a given solvent. The measurements are typically carried out on dilute solutions (e.g., 10⁻³ M) of the complexes in a polar organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). asianpubs.orgresearchgate.net

For Schiff base complexes derived from this compound and other substituted anilines, the measured molar conductance values are often very low. asianpubs.orgresearchgate.net These low values indicate that the complexes are non-electrolytic in nature. arabjchem.orgresearchgate.net This finding suggests that the anions (e.g., chloride) are coordinated directly to the central metal ion within the coordination sphere, rather than existing as free counter-ions in the solution.

Table 5: Molar Conductance of Various Metal(II) Schiff Base Complexes in DMSO

ComplexMolar Conductance (Ω⁻¹ cm² mol⁻¹)Electrolytic Nature
[Fe(III) Complex] 14Non-electrolyte
[Cu(II) Complex] 19Non-electrolyte
[Ni(II) Complex] 16.12Non-electrolyte
[Cd(II) Complex] 12.60Non-electrolyte
Data compiled from studies on various Schiff base complexes. researchgate.netscispace.com

Computational Chemistry and Theoretical Studies on 2,6 Dichloro 4 Iodoaniline

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric structure of 2,6-Dichloro-4-iodoaniline, offering a detailed picture of its intrinsic properties.

The electronic structure of this compound can be meticulously investigated using methods like Density Functional Theory (DFT) and ab initio calculations. DFT, particularly with hybrid functionals such as B3LYP combined with a basis set like 6-311++G(d,p), is effective for modeling the electron distribution and molecular orbitals of halogenated anilines. These calculations can determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

For instance, studies on similar molecules like m-iodoaniline have utilized DFT to analyze their structural and electronic properties. chemrxiv.org The presence of electron-withdrawing halogen substituents (two chlorine atoms and one iodine atom) on the aniline (B41778) ring significantly influences the charge distribution and electronic properties of the molecule. These methods allow for the precise calculation of electronic energy, dipole moment, and polarizability, which are fundamental to understanding the molecule's response to external electric fields and its interaction with other molecules.

Table 1: Representative Theoretical Parameters for Halogenated Anilines Note: This table is illustrative, based on typical results for similar compounds, to demonstrate the type of data generated from DFT calculations.

ParameterTypical Calculated ValueSignificance
Total Energy (Hartree)-1500 to -2000Indicates the stability of the molecule's electronic ground state.
Dipole Moment (Debye)2.0 - 3.5 DMeasures the overall polarity of the molecule, affecting solubility and intermolecular forces.
C-N Bond Length (Å)~1.40 ÅReflects the partial double bond character due to resonance with the aromatic ring.
C-I Bond Length (Å)~2.10 ÅCharacterizes the bond between the aromatic carbon and the iodine atom.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests a molecule is more reactive and "softer," while a larger gap indicates greater stability and "hardness." chemrxiv.org For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO will be distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms. Theoretical calculations for related iodoanilines show that the presence of iodine tends to decrease the HOMO-LUMO gap compared to other halogens, suggesting higher reactivity. chemrxiv.org This increased reactivity is crucial for its use in synthetic applications, such as metal-catalyzed cross-coupling reactions.

Table 2: Conceptual Frontier Molecular Orbital (FMO) Data Note: This table presents conceptual values for this compound based on trends observed in related halogenated anilines.

OrbitalConceptual Energy (eV)Description
HOMO-5.5 to -6.0 eVHighest Occupied Molecular Orbital; associated with the ability to donate electrons (nucleophilicity).
LUMO-1.0 to -1.5 eVLowest Unoccupied Molecular Orbital; associated with the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap4.0 to 5.0 eVEnergy difference indicating chemical reactivity; a smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.

In an MEP map of this compound:

Red/Yellow regions indicate negative electrostatic potential, where electrons are abundant. These areas are susceptible to electrophilic attack. For anilines, the most negative potential is typically localized on the nitrogen atom of the amino group due to its lone pair of electrons.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be regions of positive potential.

The halogen atoms also influence the MEP. While halogens are electronegative, the iodine atom in particular can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. Computational studies on similar molecules help confirm these patterns of electron density distribution. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing valuable information about dynamic processes such as conformational changes and intermolecular interactions in condensed phases.

The solid-state structure of this compound is governed by a network of intermolecular forces. solubilityofthings.com Crystal packing studies, often aided by computational analysis of Hirshfeld surfaces, reveal the nature and strength of these interactions.

Key interactions include:

Hydrogen Bonding: The amino (-NH₂) group acts as a hydrogen bond donor, forming N-H···N or N-H···X (where X is a halogen) interactions with neighboring molecules. Studies on para-halogenated anilines show the amino group primarily acts as a donor. researchgate.net

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule. This interaction can be significant in directing the crystal packing.

Van der Waals Forces and π-π Stacking: The aromatic rings can interact through stacking, and dispersion forces are significant due to the large, polarizable iodine and chlorine atoms.

Comparative crystallographic studies show that the crystal packing of 4-iodoaniline (B139537) is distinct from its chloro and bromo analogs, a difference attributed to the larger size and polarizability of the iodine atom. ias.ac.in This highlights the critical role of the specific halogen in determining the supramolecular architecture.

Conformational analysis of this compound involves studying the rotation around single bonds and the geometry of the amino group. The primary conformational flexibility arises from rotation around the C-N bond. Computational studies can determine the energy barriers to this rotation. Furthermore, the planarity of the -NH₂ group relative to the benzene (B151609) ring is an important structural parameter investigated by these methods. researchgate.net

Tautomerism, the interconversion of structural isomers, is a theoretical possibility. For anilines, amine-imine tautomerism could be considered. However, for simple aromatic amines, the amine tautomer is overwhelmingly more stable, and the imine form is not typically observed under normal conditions. Computational studies can quantify this energy difference, confirming the stability of the amine form. In more complex systems, factors like substituents and solvent effects can influence tautomeric equilibria. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For halogenated anilines, including this compound, QSAR studies are crucial for predicting their metabolic fate and potential toxicity. acs.orgwur.nlscispace.com

Detailed research into the QSAR of halogenated anilines has focused on their interaction with metabolic enzymes like cytochrome P450. acs.orgnih.gov One key metabolic process for anilines is 4-hydroxylation, a reaction catalyzed by cytochrome P450. A molecular orbital-based QSAR study investigated this reaction for a series of halogenated anilines. acs.orgnih.gov The study found that the rate of 4-hydroxylation is significantly influenced by the electronic properties of the aniline derivatives. Specifically, the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the partial charge on the aniline nitrogen were identified as critical descriptors. acs.org

QSAR models have been developed to predict the toxicity of anilines and other aromatic compounds to various organisms. nih.govmdpi.com These models often use descriptors such as the 1-octanol/water partition coefficient (log KOW) to account for hydrophobicity, and electronic parameters like the Hammett sigma constant (σ) to quantify the electron-withdrawing or -donating effects of substituents. nih.gov For a series of monosubstituted anilines, a strong correlation was found between their toxicity (log IGC50⁻¹) and log KOW, indicating that hydrophobicity is a primary driver of their polar narcosis mechanism of action. nih.gov For more complex substituted anilines, a combination of hydrophobic, electronic, and steric parameters often yields the best predictive models. scispace.com

The table below summarizes key descriptors used in QSAR/QSPR studies of halogenated anilines and their relevance.

Descriptor CategorySpecific DescriptorRelevance to Halogenated Anilines
Electronic Energy of HOMO (E-HOMO)Relates to the ease of oxidation; important for metabolic activation by enzymes like cytochrome P450. acs.org
Hammett Sigma Constant (σ)Quantifies the electron-donating/withdrawing nature of substituents (Cl, I), affecting reactivity and enzyme interactions. nih.govoup.com
Partial Atomic ChargesIndicates the distribution of electrons within the molecule, influencing intermolecular interactions. acs.org
Hydrophobic 1-Octanol/Water Partition Coefficient (log KOW)Measures the lipophilicity of the molecule, which governs its transport and accumulation in biological membranes. nih.gov
Steric/Topological Steric FactorsAccounts for the size and shape of the molecule and its substituents, which can influence binding to enzyme active sites. oup.com
Molecular Connectivity IndicesEncodes information about the branching and complexity of the molecular structure. ajrconline.org
Thermodynamic Carbon-Halogen Bond StrengthInfluences the rate of dehalogenation reactions, a key metabolic or degradation pathway. oup.com

These studies collectively demonstrate that the biological activity and properties of this compound can be predicted by considering a combination of its electronic, hydrophobic, and steric characteristics, which are determined by its specific substitution pattern of two chlorine atoms and one iodine atom.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers profound insights into the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the lowest energy reaction pathways. smu.edu

For halogenated aromatic compounds, computational methods are used to study various reaction types, such as nucleophilic substitution, cross-coupling reactions, and metabolic transformations. researchgate.netconicet.gov.ar The presence of three halogen substituents on the aniline ring of this compound makes it a versatile substrate for reactions like palladium-catalyzed cross-coupling. Computational studies on similar systems have been instrumental in understanding the catalytic cycle, including steps like oxidative addition and reductive elimination, and in designing new, more efficient ligands. scholaris.ca

A key computational approach involves calculating the intrinsic reaction coordinate (IRC), which traces the reaction path from the transition state down to the reactants and products. smu.edu This analysis, combined with methods like the Reaction Path Hamiltonian (RPH), allows a reaction to be broken down into distinct phases:

Contact Phase: Initial van der Waals interaction between reactants.

Preparation Phase: Geometric and electronic distortion of reactants to prepare for bond formation/cleavage.

Transition State Phase(s): The critical point(s) of the reaction where bond breaking and making occur.

Product Adjustment Phase: Relaxation of the newly formed products.

Separation Phase: Diffusion of the products away from each other. smu.edu

Computational studies on the photostimulated reactions of anions derived from haloanilines have suggested the involvement of an electron transfer (ET) mechanism, such as the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) pathway. conicet.gov.ar Quantum chemical calculations can help determine the feasibility of such pathways and explain the observed regiochemistry by analyzing the stability of radical anion intermediates. conicet.gov.ar For a molecule like this compound, computational analysis could predict which C-X (C-I or C-Cl) bond is more likely to cleave and which intermediates are more stable, thereby guiding synthetic strategies.

The table below outlines common computational methods and their applications in studying the reaction mechanisms of halogenated anilines.

Computational MethodApplicationInsights Gained for Halogenated Anilines
Density Functional Theory (DFT) Calculating ground state and transition state structures and energies.Provides reaction energy profiles, activation barriers, and mechanistic pathways for reactions like substitution or coupling.
Intrinsic Reaction Coordinate (IRC) Following Mapping the minimum energy path connecting a transition state to reactants and products.Confirms that a calculated transition state correctly links the desired reactants and products. smu.edu
Reaction Path Hamiltonian (RPH) / Unified Reaction Valley Approach (URVA) Detailed analysis of the reaction path in terms of curvature and vibrational modes.Divides the reaction into chemically meaningful phases (e.g., bond breaking, formation). smu.edu
Molecular Dynamics (MD) Simulations Simulating the movement of atoms over time, often including solvent effects.Provides insight into the role of solvent and dynamic effects on the reaction mechanism and rates.
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing the electron density to characterize chemical bonds and interactions.Can reveal the nature of bonding in transition states and intermediates. researchgate.net

Through these theoretical approaches, a comprehensive, atomistic-level understanding of the reactivity of this compound can be achieved, complementing experimental findings and guiding future research.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

2,6-Dichloro-4-iodoaniline serves as a crucial starting material or intermediate in multi-step synthetic sequences. Its trifunctional nature—an amino group and two different halogen atoms—offers chemists multiple reaction sites to elaborate upon, enabling the construction of diverse and complex molecular frameworks.

Pharmaceutical Intermediates

The aniline (B41778) scaffold is a common motif in medicinal chemistry, and substituted anilines like this compound are instrumental in developing new therapeutic agents. The specific substitution pattern of this compound allows for precise modifications to tune the pharmacological properties of the final drug molecule.

While direct synthesis routes for the antiretroviral drug Rilpivirine often start from related dimethyl-substituted anilines like 4-iodo-2,6-dimethylaniline, the underlying synthetic strategies highlight the importance of the substituted iodoaniline core. nih.govresearchgate.netgoogle.com The synthesis of Rilpivirine, a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), involves the creation of a key intermediate, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. nih.govresearchgate.net

One established method to produce this intermediate is through a Heck reaction, coupling a haloaniline with acrylonitrile. nih.govresearchgate.net For instance, 4-iodo-2,6-dimethylaniline can be reacted with acrylonitrile in the presence of a palladium catalyst to form the desired acrylonitrile derivative. researchgate.net This intermediate is then combined with another key fragment, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, to complete the synthesis of Rilpivirine. nih.gov The principles of this synthesis underscore the utility of haloanilines as precursors in building the complex structure of potent antiviral medications.

Table 1: Key Intermediates in Rilpivirine Synthesis

Intermediate Name Starting Material Example Key Reaction Type
(E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile 4-iodo-2,6-dimethylaniline Heck Reaction
4-((4-chloropyrimidin-2-yl)amino)benzonitrile - Nucleophilic Aromatic Substitution
Rilpivirine Combination of the above intermediates Nucleophilic Aromatic Substitution

In drug discovery, a "scaffold" is a core chemical structure upon which various substituents are attached to create a library of related compounds for biological screening. The unique arrangement of reactive sites on this compound makes it an excellent scaffold. The iodine atom is particularly useful as it provides a reactive handle for modifications, such as in the synthesis of anti-cancer drugs and other therapeutic agents.

The C-I bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows chemists to selectively introduce a substituent at the 4-position via a coupling reaction, leaving the chloro groups at the 2- and 6-positions untouched. Subsequently, the amino group can be modified, or under harsher conditions, the chloro groups can be functionalized. This stepwise approach enables the systematic development of new derivatives with diverse biological profiles, making it a valuable tool for generating compound libraries to screen for new drug candidates. nih.gov

Dopamine receptors are critical targets for drugs treating central nervous system (CNS) disorders like Parkinson's disease and schizophrenia. nih.govfrontiersin.org The synthesis of novel ligands with high affinity and selectivity for specific dopamine receptor subtypes (D1-D5) is a major goal in medicinal chemistry. nih.govmdpi.com

Substituted anilines and related benzazepine structures are key pharmacophores for dopamine receptor ligands. nih.gov Research into 1-phenyl-benzazepines has shown that halogen substituents on the phenyl ring significantly influence receptor affinity and selectivity. nih.gov For example, 2',6'-dichloro substituted benzazepine analogs have demonstrated modest selectivity for the D5 receptor over the D1 receptor. nih.gov The synthesis of such compounds often involves building blocks where the specific halogenation pattern is pre-installed. This compound provides a scaffold that can be elaborated into more complex structures targeting these receptors, with the halogen atoms playing a crucial role in modulating the ligand's interaction with the receptor's binding pocket. nih.govmdpi.com

Table 2: Influence of Halogen Substitution on Benzazepine Dopamine Receptor Ligands

Substitution Pattern Receptor Selectivity Profile
2',6'-Dichloro substitution Modest selectivity for D5 vs. D1 receptors
2'-Halo substitution Reversed selectivity (D1 vs. D5)

Data derived from studies on 1-phenyl-benzazepine analogs. nih.gov

Agrochemical Synthesis

The precise substitution patterns on aromatic rings are as critical in agrochemicals as they are in pharmaceuticals. Halogenated anilines are foundational intermediates for a wide array of pesticides, helping to control weeds and insect pests to improve crop yields.

This compound serves as a valuable intermediate in the synthesis of active ingredients for plant protection products. google.com While specific examples directly citing the iodo-variant can be proprietary, the closely related compound 2,6-dichloro-4-nitroaniline is a well-documented intermediate for agrochemicals. google.comgoogle.com This nitro-analog is used to produce 3,5-dichloroaniline, a building block for various plant protection agents. google.com The synthetic logic is transferable; the di-chloroaniline framework is a key component for certain classes of herbicides and insecticides. The presence of the iodo group in this compound offers an additional, highly reactive site for synthetic elaboration, allowing for the creation of novel and potentially more potent agrochemical agents compared to its non-iodinated counterparts.

Precursors for Heterocyclic Systems

The unique substitution pattern of this compound, particularly the presence of a reactive iodo group ortho to a chlorine and meta to the amino group, makes it a strategic starting material for constructing a variety of nitrogen-containing heterocyclic systems.

Ortho-iodoanilines are well-established precursors for the synthesis of indoles, a core structural motif in many pharmaceuticals and natural products. nih.gov The Larock indole synthesis, for example, utilizes a palladium-catalyzed reaction between an ortho-iodoaniline and an alkyne to construct the indole ring system. nih.gov The reactivity of the carbon-iodine bond in this compound makes it a suitable candidate for such transition-metal-catalyzed cyclizations. rsc.orgresearchgate.net Research has demonstrated the successful synthesis of 3-iodoindoles through the coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization, showcasing a viable pathway for functionalized indole synthesis from similar precursors. nih.gov

Similarly, anilines are fundamental starting materials for numerous classical and modern methods of quinoline synthesis. Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines. organic-chemistry.org Furthermore, multicomponent reactions, such as the Doebner synthesis, have been successfully employed to create 6-iodo-substituted carboxy-quinolines from iodo-aniline, pyruvic acid, and various aldehydes, highlighting the utility of iodoanilines in generating diverse quinoline libraries. nih.gov

While direct synthesis of pyridines from anilines is less common, highly substituted anilines can serve as precursors in complex cyclization or multi-component strategies to form the pyridine core. chim.itorganic-chemistry.org The functional groups on this compound offer potential for its incorporation into larger, pyridine-containing molecular architectures. nih.gov

The synthesis of benzimidazoles, another critical heterocyclic system in medicinal chemistry, commonly proceeds through the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. vinhuni.edu.vnnih.gov this compound can be envisioned as a precursor to the required ortho-phenylenediamine through a sequence of nitration followed by reduction. More directly, modern synthetic protocols have demonstrated efficient pathways to access benzimidazole derivatives starting from N-alkyl-2-iodoaniline, indicating a clear synthetic route where the iodo-substituted aniline is a key intermediate. vinhuni.edu.vn

Development of Functional Materials

The specific arrangement and nature of the halogen atoms on the this compound ring significantly influence its electronic properties and reactivity, making it a valuable component in the design of specialized functional materials.

The electronic landscape of this compound is heavily influenced by the interplay of its substituents. The two electron-withdrawing chlorine atoms decrease the basicity of the aniline nitrogen. A crucial aspect of its reactivity is the significant difference in the strength of the carbon-halogen bonds. The C-I bond is considerably weaker and more reactive than the C-Cl bonds, particularly in transition metal-catalyzed cross-coupling reactions. This differential reactivity allows the iodine atom to serve as a specific site for functionalization via reactions such as Suzuki, Sonogashira, or Heck couplings, while leaving the more robust C-Cl bonds intact for potential subsequent transformations.

This controlled reactivity has been exploited in materials science. For instance, 4-iodoaniline (B139537) has been used to prepare phenyl-functionalized graphene oxide (I-Ph-GO), demonstrating its utility in modifying the surface of advanced materials. sarex.com The specific reactivity of the iodo group allows for the covalent attachment of the aniline derivative to other molecular or material scaffolds.

Halogen BondRelative Bond EnergyPrimary ReactivityCommon Reactions
C-ILowestHighPalladium-catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck)
C-ClHighestLowNucleophilic Aromatic Substitution (under forcing conditions)

The presence of multiple halogen atoms imparts specific characteristics to materials derived from this compound.

Chlorine Atoms : The two chlorine atoms contribute to the thermal stability and flame-retardant properties of resulting polymers or materials. Their presence can also influence intermolecular interactions, such as halogen bonding, which can affect crystal packing and solid-state properties.

Iodine Atom : The iodine atom is large and highly polarizable. Its incorporation into a material's structure can significantly impact its electronic and optical properties, including refractive index and absorption characteristics. As mentioned, its primary role is often as a reactive handle for further synthetic elaboration. calibrechem.com

The collective effect of this tri-halogen substitution pattern influences key physical properties such as solubility, melting point, and the electrochemical potential of derivative compounds, making it a tunable component for designing materials with targeted characteristics.

Catalysis and Ligand Development

This compound serves as a valuable starting material for the synthesis of specialized ligands for coordination chemistry and catalysis. The aniline nitrogen provides a convenient point for modification, allowing for the construction of more complex ligand architectures.

A notable example is the synthesis of a Schiff base ligand, 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol. This ligand is prepared through the condensation of this compound with 4,6-diiodosalicylaldehyde. researchgate.netrasayanjournal.co.in This Schiff base has been shown to act as a bidentate ligand, coordinating to a range of lanthanide metal ions, including La(III), Pr(III), Nd(III), Tb(III), and Sm(III), through its azomethine nitrogen and the hydroxyl oxygen atom. researchgate.netrasayanjournal.co.in The resulting metal complexes possess six-coordinate structures and exhibit electrolytic behavior in DMSO. rasayanjournal.co.in The development of such coordination complexes is a key area of research, as they can exhibit interesting magnetic, optical, and catalytic properties.

Synthesis of a Schiff Base Ligand and its Metal Complexes
Reactant 1Reactant 2Resulting LigandCoordinating Metals
This compound4,6-diiodosalicylaldehyde2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenolLa(III), Pr(III), Nd(III), Tb(III), Sm(III) rasayanjournal.co.in

Precursor for Ligands in Transition Metal Catalysis

This compound serves as a valuable precursor in the synthesis of specialized ligands for transition metal catalysis. Its unique substitution pattern, featuring two ortho-chloro groups and a para-iodo group, allows for the creation of sterically hindered and electronically modified ligands that can influence the activity and selectivity of catalytic processes. A notable application is in the formation of Schiff base ligands, which are known for their versatility in coordinating with a wide range of metal ions.

Synthesis of a Schiff Base Ligand

Detailed research has demonstrated the synthesis of a Schiff base ligand, specifically 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol, through the condensation reaction of this compound with 3,5-diiodosalicylaldehyde (B1329479). rasayanjournal.co.inresearchgate.net This reaction involves the formation of an imine (-CH=N-) group, which is characteristic of Schiff bases and plays a crucial role in their coordination chemistry.

The synthesis is typically carried out by refluxing equimolar amounts of this compound and 3,5-diiodosalicylaldehyde in an ethanol (B145695) solvent for several hours. rasayanjournal.co.inresearchgate.net The resulting Schiff base ligand precipitates as a solid upon cooling and can be purified by crystallization.

Formation of Inner Transition Metal Complexes

The synthesized Schiff base ligand, derived from this compound, has been successfully employed in the preparation of inner transition metal complexes. rasayanjournal.co.inresearchgate.net Specifically, complexes with La(III), Pr(III), Nd(III), Sm(III), and Tb(III) have been reported. rasayanjournal.co.inresearchgate.net The formation of these complexes is achieved by reacting the Schiff base ligand with the corresponding metal chloride salts in an ethanolic medium. rasayanjournal.co.inresearchgate.net

Spectroscopic and analytical data, including infrared (IR), UV-visible, and elemental analysis, have confirmed the coordination of the metal ions to the Schiff base ligand. rasayanjournal.co.inresearchgate.net The ligand acts as a bidentate chelating agent, coordinating to the metal ion through the azomethine nitrogen and the oxygen atom of the hydroxyl group from the salicylaldehyde (B1680747) moiety. rasayanjournal.co.inresearchgate.net Thermal gravimetric analysis (TGA) has also been used to study the thermal stability of these complexes and confirm the presence of coordinated or lattice water molecules. rasayanjournal.co.in

The research highlights the potential of this compound as a foundational building block for constructing ligands capable of forming stable complexes with inner transition metals. These complexes are of interest for their potential applications in various catalytic and materials science fields.

Reactant 1Reactant 2SolventReaction ConditionProduct
This compound3,5-DiiodosalicylaldehydeEthanolReflux2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol
2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenolLaCl₃EthanolReflux[La(L)₂(H₂O)₂]Cl
2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenolPrCl₃EthanolReflux[Pr(L)₂(H₂O)₂]Cl
2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenolNdCl₃EthanolReflux[Nd(L)₂(H₂O)₂]Cl
2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenolSmCl₃EthanolReflux[Sm(L)₂(H₂O)₂]Cl
2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenolTbCl₃EthanolReflux[Tb(L)₂(H₂O)₂]Cl

Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Pathways

The environmental persistence and degradation mechanisms of 2,6-dichloro-4-iodoaniline have not been extensively studied. General information suggests that due to its insolubility in water, it may persist in the environment. fishersci.com

Ecotoxicology Studies

Detailed ecotoxicological studies for this compound are largely absent from the scientific literature.

Aquatic Toxicity to Organisms (e.g., Tetrahymena pyriformis)While general statements indicate that related chloroaniline compounds are very toxic to aquatic organisms and may cause long-term adverse effects, specific toxicity data for this compound is not available.fishersci.comresearchgate.netThe protozoan Tetrahymena pyriformis is a common model organism for assessing the aquatic toxicity of chemicals, and quantitative structure-toxicity relationship (QSTR) models have been developed for anilines and other toxicants.nih.govnih.govHowever, these studies do not list or provide specific toxicity values (e.g., EC50) for this compound.

Table 1: General Information on this compound

Property Value/Information Source
CAS Number 697-89-2 lookchem.com
Molecular Formula C₆H₄Cl₂IN lookchem.com
Appearance Solid, yellowish-brown compound lookchem.com
Solubility Insoluble in water, soluble in organic solvents lookchem.com

| Primary Use | Intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes | lookchem.com |

Mechanistic Toxicology and Biotransformation Pathways

The toxicological profile of a xenobiotic is intrinsically linked to its biotransformation. The metabolic fate of this compound can determine its detoxification and elimination or its activation to more reactive and potentially harmful intermediates.

In Vitro and In Vivo Metabolism Studies

Direct in vitro and in vivo metabolism studies on this compound are not extensively documented in publicly available literature. However, the metabolic pathways of structurally related dihalogenated anilines have been investigated, offering valuable insights into the likely biotransformation of this compound.

One significant metabolic pathway for dihalogenated anilines observed in human liver microsomes is dehalogenation followed by glutathione (B108866) (GSH) conjugation. This process is particularly relevant for anilines containing chloro, bromo, or iodo substituents. The proposed mechanism involves an initial oxidation of the aniline (B41778) to form a reactive (4-iminocyclohexa-2,5-dienylidene)halogenium intermediate. This intermediate then undergoes an ipso addition of GSH at the imine, leading to the eventual loss of a halogen and its replacement with glutathione nih.gov. This pathway represents a crucial detoxification mechanism, as it facilitates the elimination of the compound from the body.

Studies on other halogenated anilines, such as 4-chloroaniline, have shown that N-acetylation is a dominant route of in vivo metabolism, with no indication of ring hydroxylation in certain species like fish nih.gov. It is plausible that this compound could also undergo N-acetylation as part of its metabolic profile. Furthermore, the cytochrome P450 enzyme system is known to catalyze the biotransformation of 4-halogenated anilines, leading to dehalogenation and the formation of aminophenol metabolites nih.gov. Given the presence of three halogen substituents, the specific P450 isozymes involved and the preferred site of initial oxidation for this compound would be a key area for future research.

Potential Metabolic Pathway Description Key Enzymes/Intermediates Relevance for this compound
Dehalogenation & Glutathione Conjugation Replacement of a halogen atom with glutathione, facilitating detoxification and excretion.Cytochrome P450, (4-iminocyclohexa-2,5-dienylidene)halogenium intermediate, Glutathione S-transferaseHighly probable, based on studies with other di- and polyhalogenated anilines nih.gov.
N-Acetylation Addition of an acetyl group to the amino moiety.N-acetyltransferaseA common pathway for anilines, potentially involved in the metabolism of this compound nih.gov.
Oxidative Dehalogenation Removal of a halogen atom with the concurrent addition of a hydroxyl group.Cytochrome P450Likely to occur, leading to the formation of halogenated aminophenol metabolites nih.gov.
N-hydroxylation Addition of a hydroxyl group to the nitrogen atom of the amino group.Cytochrome P450A potential pathway that can lead to the formation of reactive metabolites nih.govindustrialchemicals.gov.au.

Oxidative Degradation Products and Mechanisms

The oxidative degradation of this compound, both through biological metabolism and environmental processes, is expected to yield a variety of products. The specific degradation pathway will be influenced by factors such as the oxidizing agent, reaction conditions, and the presence of catalysts.

In biological systems, cytochrome P450-mediated oxidation is a primary degradation mechanism for halogenated anilines. This can lead to the formation of hydroxylated intermediates, such as aminophenols nih.gov. For this compound, this could result in the formation of various dichlorinated and iodinated aminophenol isomers. Further oxidation of these phenolic compounds can lead to the formation of quinone-imine species, which are often highly reactive mdpi.com.

Microbial degradation is another important pathway for the breakdown of halogenated aromatic compounds in the environment. Aerobic bacteria have been shown to degrade chloroanilines through pathways involving dioxygenases, which catalyze the hydroxylation of the aromatic ring, leading to catechols that can then undergo ring cleavage nih.gov. For instance, the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species was found to proceed via the formation of 4-amino-3-chlorophenol (B108459) and subsequently 6-chlorohydroxyquinol plos.org. It is conceivable that soil and water microorganisms could employ similar enzymatic machinery to degrade this compound.

Non-biological oxidative processes can also contribute to the degradation of anilines. Chemical oxidation of aniline can lead to the formation of products such as nitrobenzene (B124822) and benzoquinones openaccessjournals.com. The presence of iodine in the structure of this compound might also lead to unique degradation pathways, including oxidative dearomatization, as has been observed with other iodine-containing aromatic compounds mdpi.com.

Potential Degradation Product Formation Pathway Significance
Halogenated Aminophenols Cytochrome P450-mediated hydroxylationKey metabolic intermediates that can undergo further oxidation or conjugation nih.gov.
Halogenated Catechols Microbial dioxygenase activityIntermediates in the microbial degradation pathway leading to ring cleavage nih.gov.
Quinone-imines Further oxidation of aminophenolsPotentially reactive electrophiles that can bind to cellular macromolecules mdpi.com.
Nitroaromatics Non-biological chemical oxidationPossible environmental degradation products under strong oxidizing conditions openaccessjournals.com.

Interaction with Biological Macromolecules

The reactivity of this compound and its metabolites determines their potential to interact with essential biological macromolecules such as proteins and DNA. Covalent binding of xenobiotics or their reactive intermediates to these macromolecules is a primary mechanism of toxicity.

As discussed, the metabolic activation of dihalogenated anilines can lead to the formation of reactive intermediates that are conjugated with glutathione nih.gov. While this is a detoxification pathway, the formation of such reactive species also presents the risk of adduction to other nucleophilic sites on proteins and nucleic acids. Electrophilic metabolites, such as quinone-imines, are known to react with nucleophilic amino acid residues in proteins (e.g., cysteine, lysine, histidine) and with DNA bases (e.g., guanine) kbdna.comresearchgate.net. Such covalent modifications can lead to enzyme inhibition, disruption of protein function, and genotoxicity nih.govnih.gov.

The formation of a glutathione conjugate with a dihalogenated aniline indicates the generation of an electrophilic intermediate capable of reacting with cellular nucleophiles nih.gov. This suggests a potential for this compound, following metabolic activation, to form covalent adducts with proteins and DNA. Direct studies on the covalent binding of this compound are lacking, but the known toxicological profiles of other anilines, which include carcinogenicity and hematotoxicity, are often attributed to the interaction of their metabolites with macromolecules industrialchemicals.gov.au. For example, the carcinogenicity of some anilines is linked to the formation of DNA adducts nih.gov.

Macromolecule Potential Interaction Toxicological Consequence
Proteins Covalent binding of reactive metabolites to nucleophilic amino acid residues.Enzyme inhibition, disruption of cellular signaling, oxidative stress kbdna.comresearchgate.net.
DNA Formation of covalent adducts with DNA bases, particularly guanine.Genotoxicity, mutagenicity, and potential carcinogenicity nih.gov.
Glutathione (GSH) Conjugation with reactive metabolites.Detoxification and elimination, but also indicates the formation of reactive electrophiles nih.gov.

Risk Assessment and Environmental Monitoring in Research

A comprehensive risk assessment for the research use of this compound involves evaluating its potential hazards and the likelihood of exposure. Given the limited specific data for this compound, a precautionary approach based on data from structurally similar chemicals is warranted.

Aniline and its derivatives are recognized as a class of compounds with significant toxicological properties, including carcinogenicity and the ability to cause methemoglobinemia industrialchemicals.gov.auepa.gov. Dichloroanilines are classified as toxic if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure industrialchemicals.gov.au. A lethal dose (LD50) study in mice for this compound administered intravenously reported a value of 56 mg/kg, indicating significant acute toxicity chemsrc.com. The EPA has classified aniline as a probable human carcinogen (Group B2) epa.govepa.gov.

Environmental risk is associated with the compound's persistence, bioaccumulation potential, and toxicity to aquatic organisms. Halogenated anilines can be persistent in the environment, and their presence in surface waters is a concern nih.govnih.gov. The high water solubility of many anilines suggests they are likely to be found in the hydrosphere if released acs.org.

Environmental monitoring in a research setting would involve the analysis of laboratory wastewater and potentially air samples, depending on the scale and nature of the research. Analytical methods such as high-performance liquid chromatography (HPLC) with electrochemical or UV detection are suitable for the determination of halogenated anilines in environmental samples chemsrc.com.

Parameter Consideration for this compound Data Source/Analogy
Acute Toxicity Expected to be high based on an intravenous LD50 of 56 mg/kg in mice chemsrc.com.Compound-specific data chemsrc.com.
Carcinogenicity Potential carcinogen based on the classification of aniline and other anilines industrialchemicals.gov.auepa.gov.Read-across from aniline and dichloroanilines industrialchemicals.gov.auepa.gov.
Organ Toxicity Potential for damage to organs on repeated exposure, particularly the spleen and blood industrialchemicals.gov.auindustrialchemicals.gov.au.Read-across from dichloroanilines industrialchemicals.gov.au.
Environmental Persistence Likely to be persistent, as is common for halogenated aromatic compounds nih.govnih.gov.General data for halogenated anilines nih.govnih.gov.
Aquatic Toxicity Expected to be toxic to aquatic life, a common feature of anilines nih.gov.General data for anilines nih.gov.
Monitoring HPLC-based methods are suitable for detection in environmental matrices chemsrc.com.Methodologies for halogenated anilines chemsrc.com.

Q & A

Q. What analytical techniques are recommended for quantifying 2,6-Dichloro-4-iodoaniline in complex biological or environmental matrices?

Methodological Answer: Gas chromatography (GC) with electron-capture detection (ECD) is effective for trace analysis, as demonstrated for its nitro analog (2,6-Dichloro-4-nitroaniline) in fruit residues . Key steps include extraction with non-polar solvents (e.g., benzene) and direct injection without cleanup. For iodine-specific detection, inductively coupled plasma mass spectrometry (ICP-MS) may enhance sensitivity due to iodine’s high atomic mass. High-performance liquid chromatography (HPLC) with UV-Vis or diode-array detection is also viable, though method optimization is required to account for iodine’s steric and electronic effects on retention times .

Q. How can researchers determine the solubility of this compound in organic solvents for reaction design?

Methodological Answer: The shake-flask method, validated for 2,6-Dichloro-4-nitroaniline , can be adapted. Key parameters include:

  • Temperature range: 278.15–323.15 K.
  • Solvent selection: Prioritize aprotic solvents (e.g., N-methyl pyrrolidone, ethyl acetate) due to iodine’s polarizability.
  • Data modeling: Use the modified Apelblat equation or NRTL model to correlate solubility with temperature. Note that iodine’s larger atomic radius may reduce solubility in polar protic solvents compared to chloro/nitro analogs .

Q. What spectroscopic techniques are optimal for structural characterization of this compound?

Methodological Answer:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify aromatic proton environments, but iodine’s quadrupole moment may broaden signals.
  • IR : Confirm amine (-NH2_2) and C-I stretching vibrations (500–600 cm1^{-1}).
  • X-ray crystallography : Resolve steric effects of iodine on molecular packing, as seen in dichloroaniline derivatives .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of halogenated anilines be resolved?

Methodological Answer: Cross-validate data using multiple models (e.g., Wilson, NRTL, and λh equations) to account for solvent-solute interactions . For this compound, discrepancies in enthalpy of dissolution may arise from iodine’s polarizability, requiring density functional theory (DFT) calculations to compare with experimental results. Additionally, assess purity via differential scanning calorimetry (DSC) to rule out impurities affecting solubility or stability .

Q. What experimental strategies elucidate the electronic effects of the iodo substituent on reactivity?

Methodological Answer:

  • Comparative studies : Synthesize chloro, bromo, and iodo analogs to compare reaction rates in nucleophilic aromatic substitution.
  • Computational analysis : Use DFT to map electron density distributions and predict sites for electrophilic attack.
  • Kinetic profiling : Monitor reactions via in situ Raman spectroscopy to track iodine’s influence on transition states.

Q. How does iodine impact the photostability of this compound compared to other halogenated derivatives?

Methodological Answer: Conduct accelerated UV-Vis degradation studies under controlled light exposure. Analyze photoproducts via LC-MS and compare with chloro/nitro analogs. Iodine’s heavy atom effect may increase intersystem crossing, leading to unique degradation pathways (e.g., C-I bond cleavage) .

Key Considerations for Research Design

  • Contradiction Management : Address conflicting data by replicating experiments under standardized conditions (e.g., solvent purity, temperature control) .
  • Ethical and Safety Protocols : Follow guidelines for handling iodinated compounds (e.g., PPE, waste disposal) as outlined in safety data sheets .
  • Data Presentation : Use appendices for raw data, ensuring processed results align with research questions per academic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.